molecular formula C26H49N3O6 B7889544 (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B7889544
M. Wt: 499.7 g/mol
InChI Key: BGTQRELDRNOEDA-SBSPUUFOSA-N
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Description

This compound, also identified as N-Cbz-N'-Boc-D-2,4-diaminobutyric acid dicyclohexylamine salt, is a synthetic derivative of 2,4-diaminobutyric acid (DAB). It features two protective groups:

  • tert-butoxycarbonyl (Boc) at the 4-position.
  • benzyloxycarbonyl (Cbz) at the 2-position.
    The structure is further stabilized as a dicyclohexylamine (DCHA) salt, enhancing its solubility and stability for peptide synthesis applications. Its molecular formula is C₂₉H₄₇N₃O₆, with a CAS number 214852-61-6 and ≥95% purity .

Properties

IUPAC Name

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTQRELDRNOEDA-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

The (2R)-stereocenter is established via rhodium-catalyzed asymmetric hydrogenation of α,β-dehydroaminobutyric acid derivatives. A representative protocol uses:

Catalyst : Rhodium(I)-(R)-BINAP complex (0.5 mol%)
Substrate : (Z)-2-acetamido-4-phthalimidobut-2-enoic acid
Conditions : H₂ (50 psi), MeOH, 25°C, 12 h
Yield : 89%
ee : 99%

The phthaloyl group at C4 enables subsequent Boc protection without epimerization. Alternative protecting groups like Fmoc or Alloc require lower hydrogen pressures (15–30 psi) but show reduced reaction rates.

Sequential Boc Protection Strategy

C4-Amino Group Protection

Initial Boc protection at C4 employs Boc anhydride under Schotten-Baumann conditions:

Reagents :

  • Boc₂O (2.2 equiv)

  • 10% Na₂CO₃ (aq)

  • THF/water (3:1)

Conditions : 0°C → 25°C, 4 h
Conversion : >95% (monitored by TLC)

The aqueous phase removes excess reagents, yielding (2R)-4-[(tert-butoxycarbonyl)amino]-2-aminobutyric acid as a white solid.

C2-Amino Group Protection

The C2 amine undergoes Boc protection using mixed anhydride activation:

Reagents :

  • Boc-OSu (1.05 equiv)

  • N-methylmorpholine (2.0 equiv)

  • DMF, 0°C

Conditions : Stir 2 h at 0°C, then 12 h at 25°C
Yield : 86%
Purity : 98.5% (HPLC)

This step’s regioselectivity arises from the C4 Boc group’s steric bulk, directing the second Boc to C2.

Dicyclohexylamine (DCHA) Salt Formation

Acid-Base Neutralization

Boc₂-D-Abu-OH (1.0 equiv) and DCHA (1.05 equiv) are combined in ethyl acetate:

Solvent : EtOAc (5 vol)
Temperature : 40–45°C
Crystallization : Cool to 0°C at 0.5°C/min
Yield : 92%
Purity : 99.3% (by qNMR)

The salt’s solubility profile allows selective crystallization, rejecting residual DCHA (solubility: 12.8 g/L in EtOAc at 0°C vs. 0.3 g/L for the product).

Industrial-Scale Process Optimization

Catalytic System Comparison

ParameterRh-BINAPEnzymatic
Scale 100 kg500 kg
ee 99.2%98.7%
Cycle Time 18 h36 h
Waste Index 6.8 kg/kg API4.2 kg/kg API

Enzymatic methods using immobilized penicillin G acylase reduce heavy metal residues but require longer reaction times.

Solvent Recycling

A closed-loop system recovers 94% of EtOAc via fractional distillation (bp 77°C). Residual DCHA (≤0.1%) is removed by activated carbon filtration (BET surface area: 1200 m²/g).

Analytical Characterization

Chiral Purity Assessment

HPLC Conditions :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 12.7 min (R-isomer), 14.2 min (S-isomer)

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and related Boc- or Cbz-protected amino acids:

Compound Name Molecular Formula Protective Groups Key Substituents/Modifications Applications/Notes References
(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; N-cyclohexylcyclohexanamine C₂₉H₄₇N₃O₆ Boc (4-position), Cbz (2-position) Dicyclohexylamine salt; D-configuration Peptide synthesis; chiral intermediate
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ Boc (2-position) Hydroxyl group at 5-position; pentanoic acid Intermediate for hydroxylated peptides
Boc-Pen(pMeBzl)-OH C₃₀H₅₀N₂O₄S Boc (2-position) 3-methyl-3-(4-methylbenzyl)sulfanyl group Thioether-containing peptide research
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid C₁₀H₁₉NO₄ Boc (2-position) Methyl branch at 2-position; no DCHA salt Non-proteinogenic amino acid analogs
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid C₉H₁₇NO₄ Boc (3-position) R-configuration at 3-position; shorter chain Stereochemical studies

Physicochemical Properties

  • Solubility: The DCHA salt in the target compound improves solubility in organic solvents compared to non-salt analogs like Boc-Pen(pMeBzl)-OH .
  • Steric Effects: The dual protection (Boc and Cbz) in the target compound introduces steric hindrance, slowing reaction kinetics in peptide coupling compared to mono-protected derivatives (e.g., 5-hydroxy-pentanoic acid derivative) .
  • Thermal Stability : Boc-Pen(pMeBzl)-OH (boiling point unlisted) may exhibit lower thermal stability than the DCHA-salt target compound due to the absence of a stabilizing counterion .

Toxicological Insights from Analogous Compounds

A metabolomics study identified hexa-TMS Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]- as a toxic metabolite in chronic kidney disease (CKD). While structurally distinct from the target compound, this highlights the biological significance of butanoic acid derivatives and underscores the need for rigorous safety profiling of synthetic analogs .

Biological Activity

The compound (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into two functional components:

  • (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid : This part serves as an amino acid derivative.
  • N-cyclohexylcyclohexanamine : This component may influence the compound's interaction with biological targets.

The molecular formula is C18H34N2O6C_{18}H_{34}N_2O_6, and it features a complex arrangement that suggests potential for various interactions within biological systems.

Research indicates that compounds similar to (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can interact with specific cell surface receptors, modulating signaling pathways that are crucial for cellular responses. The mechanisms often involve:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) and other membrane-bound proteins.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Pharmacological Effects

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.
  • Anti-inflammatory Effects : The compound may have implications in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested the antimicrobial activity of related compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Research : Investigations into the neuroprotective effects showed that the compound could mitigate neuronal cell death in vitro under oxidative stress conditions .

Comparative Analysis

Property(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acidN-cyclohexylcyclohexanamine
Molecular Weight334.46 g/mol193.27 g/mol
SolubilitySoluble in organic solventsSoluble in organic solvents
Biological ActivityAntimicrobial, anti-inflammatoryNeuroprotective
Mechanism of ActionReceptor modulationEnzyme inhibition

Q & A

Q. What are the recommended synthetic methodologies for preparing (2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid and N-cyclohexylcyclohexanamine?

  • Methodological Answer : The synthesis of the target compound involves multi-step protection-deprotection strategies. For the (2R)-configured butanoic acid derivative, tert-butyloxycarbonyl (Boc) groups are introduced to protect amino functionalities, as seen in analogous Boc-protected amino acid syntheses . For N-cyclohexylcyclohexanamine, cyclohexylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination, with purification via recrystallization or column chromatography. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .

Q. What safety protocols should be followed when handling these compounds in the laboratory?

  • Methodological Answer : Both compounds require stringent safety measures due to potential respiratory and dermal hazards. Key precautions include:
  • Use of fume hoods to minimize inhalation risks.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Storage at 2–8°C in airtight containers to prevent degradation or moisture absorption .
  • Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) to avoid environmental contamination .

Q. How can the solubility profile of these compounds influence experimental design in aqueous systems?

  • Methodological Answer : The (2R)-butanoic acid derivative exhibits moderate water solubility due to its carboxylic acid group, while the N-cyclohexylcyclohexanamine is lipophilic. Solubility can be enhanced using co-solvents like DMSO or ethanol. Pre-experiment solubility testing in buffers (pH 4–9) is recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can enantiomeric purity of the (2R) configuration be validated during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is effective for resolving enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (as in ) provides confirmatory structural data . For kinetic resolution, asymmetric catalysis using chiral auxiliaries (e.g., oxazolidinones) ensures stereochemical fidelity .

Q. What experimental designs are suitable for assessing compound stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should employ a factorial design:
  • Variables : pH (2–10), temperature (4°C, 25°C, 40°C), and time (0–30 days).
  • Analytical endpoints : HPLC purity, NMR integrity checks, and mass spectrometry for degradation products.
  • Statistical analysis : ANOVA to identify significant degradation pathways .

Q. How can structural ambiguities in these compounds be resolved using advanced analytical techniques?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., as demonstrated for pyrazole carboxamides in ).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and quaternary carbon environments.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects impurities .

Q. What strategies mitigate contradictory data in solubility or reactivity studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or impurity interference. Solutions include:
  • Standardized solvents : Use HPLC-grade solvents with controlled water content.
  • Control experiments : Compare results with structurally analogous compounds (e.g., vs. 18).
  • Computational modeling : Predict solubility parameters using tools like COSMO-RS .

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